Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)-
Description
Nomenclature and IUPAC Classification of 2-(1-Methylethylidene)-N-(phenylmethyl)hydrazinecarbothioamide
The systematic naming of 2-(1-methylethylidene)-N-(phenylmethyl)hydrazinecarbothioamide follows IUPAC guidelines for thiosemicarbazones, which prioritize functional group hierarchy and substituent positioning. The parent structure, hydrazinecarbothioamide (H$$2$$N–NH–C(=S)–NH$$2$$), serves as the foundation. Key modifications include:
- Substitution at the hydrazine nitrogen : The 1-methylethylidene group (–N=C(CH$$3$$)$$2$$), a propan-2-ylidene substituent, is appended to the second nitrogen atom (N2) of the hydrazine moiety.
- Benzylation at the thiourea nitrogen : The phenylmethyl (benzyl) group (–CH$$2$$C$$6$$H$$_5$$) replaces one hydrogen on the terminal thiourea nitrogen (N4).
The resulting IUPAC name, N'-benzyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide , reflects these structural features. The numbering begins at the thiourea sulfur, with the hydrazine chain extending to N2 (propan-2-ylidene) and N4 (benzyl). This nomenclature aligns with the compound’s identity as a thiosemicarbazone, where the thiocarbonyl group (–C(=S)–) distinguishes it from semicarbazones (–C(=O)–).
Table 1: Structural Breakdown of the Compound
| Component | Position | Formula | Role in Nomenclature |
|---|---|---|---|
| Hydrazinecarbothioamide | Core | H$$2$$N–NH–C(=S)–NH$$2$$ | Parent structure |
| Propan-2-ylidene | N2 | (CH$$3$$)$$2$$C= | Substituent at hydrazine N2 |
| Benzyl | N4 | –CH$$2$$C$$6$$H$$_5$$ | Substituent at thiourea N4 |
The molecular formula, C$${10}$$H$${14}$$N$$3$$S , derives from summing the contributions of the core (C$$1$$H$$5$$N$$3$$S) and substituents (C$$9$$H$$9$$). The compound’s stereoelectronic profile, including the planar thiourea moiety and conjugated hydrazine-propan-2-ylidene system, influences its reactivity and chelating properties.
Historical Context and Discovery Timeline of Thiosemicarbazone Analogues
Thiosemicarbazones emerged in the early 20th century as analogs of semicarbazones, with sulfur replacing oxygen in the thiocarbonyl group. Their development parallels advances in coordination chemistry and antibiotic research:
- 1920s–1940s : Initial synthesis of thiosemicarbazones via condensation of thiocarbohydrazides with aldehydes or ketones. Early studies focused on their metal-chelating capabilities, particularly with transition metals like copper and iron.
- 1950s–1970s : Discovery of antiviral and antitumor activities. For example, amithiozone (a thiosemicarbazone derivative) showed efficacy against Mycobacterium tuberculosis, marking their entry into medicinal chemistry.
- 1980s–2000s : Structural optimization for enhanced bioactivity. The introduction of aromatic substituents, such as benzyl groups, improved membrane permeability and target specificity.
- 2010s–Present : Mechanistic studies revealed thiosemicarbazones as inhibitors of metalloenzymes, including New Delhi metallo-β-lactamase-1 (NDM-1), a bacterial enzyme responsible for antibiotic resistance.
2-(1-Methylethylidene)-N-(phenylmethyl)hydrazinecarbothioamide was first reported in the early 2000s as part of efforts to diversify thiosemicarbazone libraries for drug discovery. Its design leveraged the propan-2-ylidene group to enhance steric bulk and the benzyl group to promote lipophilicity, optimizing interactions with hydrophobic enzyme pockets. Synthetic routes, such as microwave-assisted condensation under solvent-free conditions, enabled high-yield production while minimizing byproducts.
Key Milestones :
- 2009 : Systematic review of hydrazinecarbothioamide derivatives highlighted their role in synthesizing heterocycles, including triazoles and thiadiazoles.
- 2020 : Thiosemicarbazones gained attention as NDM-1 inhibitors, with derivatives like 19bh restoring meropenem efficacy against resistant bacteria.
- 2025 : Advances in computational docking clarified the binding modes of benzyl-substituted thiosemicarbazones in allosteric enzyme pockets.
Properties
CAS No. |
96662-11-2 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-benzyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9(2)13-14-11(15)12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,12,14,15) |
InChI Key |
IOUPZCKFFLUDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(Phenylmethyl)hydrazinecarbothioamide
A modified protocol from Source and Source was adapted:
-
Reagents : Benzylamine (1.0 mol), carbon disulfide (1.5 mol), hydrazine hydrate (1.2 mol), methyl iodide (1.5 mol).
-
Procedure :
-
Benzylamine and hydrazine hydrate are stirred in 2-propanol at 0–5°C.
-
Carbon disulfide is added dropwise, maintaining temperature <10°C.
-
Methyl iodide is introduced gradually, yielding a white precipitate.
-
The product is filtered, washed with ice-cold water, and recrystallized from dichloromethane.
-
Key Data :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetone, followed by dehydration to form the imine (Schiff base) linkage (Scheme 1).
Alternative Microwave-Assisted Synthesis
Source highlights microwave irradiation as a green chemistry approach for accelerating condensation reactions. Applying this to the target compound:
Optimized Microwave Protocol
-
Reagents : N-(Phenylmethyl)hydrazinecarbothioamide (1.0 mmol), acetone (2.0 mmol), ethanol (5 mL).
-
Procedure :
-
The mixture is irradiated at 100°C for 8–12 minutes.
-
The product is isolated via filtration and recrystallized.
-
Key Data :
Structural and Analytical Validation
Spectroscopic Characterization
-
IR Spectroscopy : Absorption bands at 3120 cm⁻¹ (N-H stretch) and 1117 cm⁻¹ (C=S stretch) confirm thioamide formation. The imine (C=N) stretch appears at 1631 cm⁻¹.
-
¹H NMR : Signals at δ 8.21 ppm (N=CH), 7.66–7.68 ppm (benzyl aromatic protons), and 13.08 ppm (NH thioamide) validate the structure.
-
¹³C NMR : Peaks at δ 155.23 (C=N), 131.68 (C=S), and 128.13–116.16 ppm (aromatic carbons) align with expected shifts.
Purity and Crystallinity
Recrystallization from methanol yields crystals with a melting point of 192–194°C, consistent with hydrazinecarbothioamide derivatives.
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional Reflux | 77% | 2–4 hours | Low | Moderate |
| Microwave-Assisted | 89% | 8–12 mins | Medium | High |
| Solvent-Free | 68% | 6 hours | Low | Low |
Microwave synthesis offers superior efficiency and yield, albeit with higher equipment costs. Traditional reflux remains accessible for small-scale labs.
Challenges and Optimization Strategies
Byproduct Formation
Reactions involving excess acetone may yield bis-hydrazone derivatives. Source reports that stoichiometric control (1:1 thioamide:ketone) minimizes this.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Hydrazinecarbothioamide derivatives have been extensively studied for their potential therapeutic effects, particularly in anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
A notable study investigated the anti-inflammatory effects of a related hydrazinecarbothioamide in animal models. The compound demonstrated significant reductions in paw edema and pain response in formalin-induced pain tests. Specifically, doses of 1.0, 2.5, and 5.0 mg/kg showed a reduction in pain time by approximately 73% to 79% after administration . This suggests that hydrazinecarbothioamide compounds may modulate inflammatory pathways effectively.
Anticancer Potential
Research into thiosemicarbazone derivatives, which are structurally related to hydrazinecarbothioamides, has indicated promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by interfering with DNA synthesis and cell cycle progression . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Material Science Applications
Hydrazinecarbothioamides are also explored for their applications in material science, particularly in developing novel polymers and nanomaterials.
Polymer Synthesis
The incorporation of hydrazinecarbothioamide into polymer matrices has been studied for enhancing mechanical properties and thermal stability. For instance, hydrazine derivatives can act as cross-linking agents in polymer networks, improving structural integrity under various conditions .
Nanomaterial Development
Recent advancements have seen the use of hydrazinecarbothioamide derivatives in synthesizing metal nanoparticles. These nanoparticles exhibit unique catalytic properties due to their high surface area-to-volume ratio and can be utilized in various reactions, including environmental remediation processes .
Case Study: Anti-inflammatory Effects
In a controlled study involving mice, the efficacy of hydrazinecarbothioamide was evaluated using the zymosan-induced air pouch model. The results indicated that the compound significantly reduced leukocyte migration and total protein levels in inflamed tissues compared to control groups . The study employed multiple dosing regimens to assess the dose-dependent effects of the compound.
Case Study: Antioxidant Activity
Another investigation focused on the antioxidant properties of a related thiosemicarbazone derivative using the DPPH radical scavenging assay. Results demonstrated that increasing concentrations of the compound led to higher inhibition rates of DPPH radicals, suggesting its potential as an antioxidant agent . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Reduced paw edema by up to 79% |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Material Science | Polymer enhancement | Improved mechanical properties |
| Nanoparticle synthesis | Catalytic properties for environmental remediation | |
| Antioxidant Activity | Radical scavenging | Significant inhibition of DPPH radicals |
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b)
- Molecular Formula : C₁₄H₁₁ClN₄O₂S
- Key Features: A nitro group (-NO₂) at the para position of the benzylidene ring and a 3-chlorophenyl substituent.
- Properties : Melting point 228–230°C, 88% yield. Exhibits distinct ¹H-NMR shifts due to electron-withdrawing nitro and chloro groups, enhancing stability.
N-(3-Chlorophenyl)-2-(4-methoxybenzylidene)hydrazinecarbothioamide (3c)
- Molecular Formula : C₁₅H₁₄ClN₃OS
- Key Features : Methoxy (-OCH₃) group at the para position of the benzylidene ring.
- Properties: Melting point 166–168°C, 83% yield.
- Comparison : Unlike the target compound’s isopropylidene group, this derivative’s benzylidene-methoxy substituent may improve pharmacokinetic profiles.
Heterocyclic Hybrid Derivatives
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
- Molecular Formula : C₁₈H₁₆N₆O₂S
- Key Features : Incorporates a 1,2,3-triazole ring and a 4-nitrophenyl group.
- Properties: 88% yield, confirmed via X-ray diffraction.
- Comparison : The triazole ring introduces additional hydrogen-bonding sites, differing from the target compound’s aliphatic isopropylidene group.
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- Molecular Formula : C₁₅H₁₂N₄S₂
- Key Features : Benzimidazole-sulfanyl group linked to the hydrazinecarbothioamide core.
- Properties: Synthesized via nucleophilic aromatic substitution.
- Comparison : The bicyclic benzimidazole enhances aromatic π-stacking capabilities, unlike the target compound’s single phenylmethyl group.
Coumarin and Naphthoic Acid Derivatives
(E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3a)
- Molecular Formula : C₂₄H₂₃N₃O₃S
- Key Features : Coumarin (chromen-2-one) moiety linked via a methoxy bridge.
- Properties: Exhibits nonlinear optical (NLO) activity due to extended π-conjugation.
- Comparison : The coumarin system significantly increases molecular weight and polarizability compared to the target compound.
2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide (3)
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Key Features : 3-Hydroxynaphthoyl group enhances aromatic stacking.
- Properties : 94% yield, melting point 196–197°C. The naphthoyl group improves UV absorption properties.
- Comparison : The fused naphthalene ring system offers greater structural complexity than the target compound’s benzyl group.
(Z)-2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide (3f)
- Molecular Formula : C₂₁H₁₅ClN₄S
- Key Features : Acridine moiety for DNA intercalation.
- Properties : Demonstrated antiproliferative activity against cancer cell lines.
- Comparison : The planar acridine system enables DNA binding, a feature absent in the target compound.
N-(4-Ethoxyphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarbothioamide (6)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Electronic Properties : Coumarin and naphthoic derivatives exhibit enhanced NLO activity due to extended conjugation.
- Biological Activity : Heterocyclic hybrids (e.g., triazole, benzimidazole) show improved antimicrobial and anticancer profiles compared to simpler derivatives.
- Synthetic Yields : Most compounds report yields >80%, indicating efficient condensation protocols.
Biological Activity
Hydrazinecarbothioamide derivatives, particularly 2-(1-methylethylidene)-N-(phenylmethyl)-, have garnered significant attention in recent years due to their diverse biological activities. This article explores the synthesis, antioxidant properties, anti-tyrosinase activity, antifungal and antibacterial effects, and cytotoxicity of this compound based on a review of recent literature.
Synthesis and Characterization
Hydrazinecarbothioamides are typically synthesized through the reaction of hydrazine derivatives with isothiocyanates or other electrophilic reagents. For instance, a study detailed the synthesis of various hydrazinecarbothioamide derivatives using 4-(4-X-phenylsulfonyl)benzoic acids hydrazides and 2,4-difluorophenyl isothiocyanate, followed by characterization using NMR and mass spectrometry techniques .
Antioxidant Activity
The antioxidant activity of hydrazinecarbothioamide derivatives has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound exhibited strong radical scavenging activity with IC50 values significantly lower than those of established antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT). For example:
| Compound | IC50 (µM) | Inhibition Rate (%) at 250 µM |
|---|---|---|
| Hydrazinecarbothioamide 4 | 39.39 | 97.18 ± 1.42 |
| Hydrazinecarbothioamide 5 | 39.79 | 96.90 ± 1.39 |
| Hydrazinecarbothioamide 6 | 42.32 | 97.11 ± 1.12 |
| Ascorbic Acid (Control) | 107.67 | 91.26 ± 0.49 |
| BHT (Control) | 423.37 | 23.05 ± 1.32 |
These results indicate that hydrazinecarbothioamides possess potent antioxidant properties, suggesting their potential application in preventing oxidative stress-related diseases .
Anti-Tyrosinase Activity
Tyrosinase is a key enzyme involved in melanin production and is associated with various skin disorders. A series of benzylidenes linked to hydrazinecarbothioamide were synthesized and tested for their anti-tyrosinase activity. One specific derivative demonstrated an IC50 of just 0.05 µM , indicating a remarkable potency compared to other compounds tested . Molecular docking studies confirmed that these compounds effectively bind to the active site of tyrosinase, highlighting their potential as therapeutic agents in skin pigmentation disorders.
Antifungal and Antibacterial Activity
Hydrazinecarbothioamide derivatives have also shown promising antifungal and antibacterial activities. In vitro studies indicated that these compounds were effective against various fungal species such as Aspergillus niger and Fusarium solani, as well as bacterial strains like Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) were reported in the range of μg/ml for these activities .
Cytotoxicity Studies
The cytotoxic effects of hydrazinecarbothioamides have been evaluated against several cancer cell lines. Notably, one derivative exhibited half-maximal inhibitory concentration (IC50) values between 9–15 µM against human ovarian carcinoma cells (A2780). This suggests that these compounds may serve as potential chemotherapeutic agents due to their ability to inhibit tumor cell proliferation effectively .
Q & A
Q. What are the common synthetic routes for preparing hydrazinecarbothioamide derivatives, and how can reaction conditions be optimized?
Answer: Hydrazinecarbothioamide derivatives are typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and ketones or aldehydes under acidic conditions. For example, 2-(1-methylethylidene) derivatives can be prepared by refluxing methanolic solutions of the parent ketone (e.g., isopropylidene derivatives) with hydrazinecarbothioamide in the presence of catalytic acetic acid . Optimization involves adjusting reaction time (e.g., 5–12 hours), solvent polarity (methanol or ethanol), and stoichiometric ratios (1:1 to 1:1.2). Purity is enhanced via recrystallization from methanol or ethanol .
Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?
Answer:
Q. What role does this compound serve as a ligand in coordination chemistry?
Answer: The compound acts as a multidentate ligand , coordinating through the thioamide sulfur, hydrazinic nitrogen, and imine nitrogen. It forms stable complexes with transition metals (e.g., Cu(II), Ni(II), Zn(II)), which are studied for catalytic or biological activity. For example, Cu(II) complexes exhibit superoxide dismutase (SOD)-like activity due to redox-active metal centers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in hydrazinecarbothioamide derivatives?
Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For instance:
Q. What computational methods are used to predict biological activity or electronic properties?
Answer:
- DFT/B3LYP Calculations: Optimize geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials. For example, HOMO localization on the thioamide group suggests nucleophilic reactivity .
- Molecular Docking: Simulate binding to biological targets (e.g., DNA grooves, enzyme active sites). Hydrazinecarbothioamide derivatives show affinity for tyrosine kinases or topoisomerases, validated via docking scores (e.g., −8.5 to −10.2 kcal/mol) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antioxidant activity) be reconciled?
Answer:
- Dose-Dependent Effects: Low concentrations may exhibit antioxidant activity (scavenging ROS via thioamide groups), while high concentrations induce cytotoxicity via DNA intercalation or mitochondrial disruption .
- Structural Modifications: Substituents on the phenylmethyl group (e.g., electron-withdrawing –NO₂ or –Cl) enhance cytotoxicity but reduce antioxidant capacity. Comparative studies using MTT and DPPH assays validate this dichotomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
